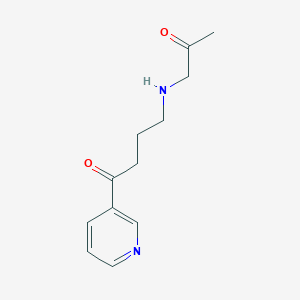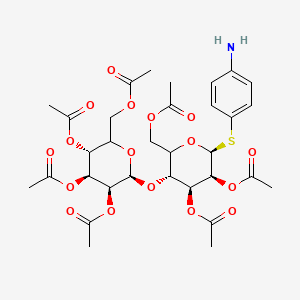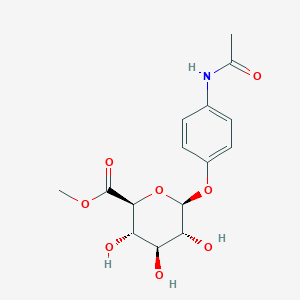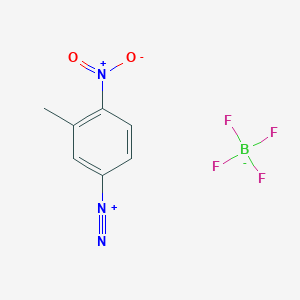![molecular formula C₁₉H₃₂N₂O₁₄ B1139966 5-acetamido-2-[(5-acetamido-3,4,6-trihydroxyoxan-2-yl)methoxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid CAS No. 72506-87-7](/img/structure/B1139966.png)
5-acetamido-2-[(5-acetamido-3,4,6-trihydroxyoxan-2-yl)methoxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-acetamido-2-[(5-acetamido-3,4,6-trihydroxyoxan-2-yl)methoxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid is a complex carbohydrate derivative, specifically a sialylated glycan. It is composed of a sialic acid (N-acetylneuraminic acid) linked to a galactose molecule, which is further modified with an acetamido group. This compound is significant in various biological processes, including cell-cell communication and molecular recognition .
Mechanism of Action
Target of Action
It is often used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.
Mode of Action
Similar compounds, such as benzyl- n -acetyl-α-galactosaminide, have been shown to inhibit glycosyltransferase incorporation of glucosamine into o-glycans . This suggests that 6-O-alpha-Sialyl-2-acetamido-2-deoxy-D-galactopyranoside might also interact with glycosyltransferases and affect the formation of O-glycans.
Biochemical Pathways
Given its potential role in inhibiting the incorporation of glucosamine into o-glycans , it may impact the O-glycosylation pathway, which plays a crucial role in protein folding and stability.
Result of Action
Similar compounds have been shown to suppress mucin biosynthesis and inhibit muc1 expression in breast cancer cell lines , suggesting potential anti-cancer effects.
Biochemical Analysis
Biochemical Properties
It is known to be involved in glycosylation reactions . Glycosylation is a critical biochemical process where a carbohydrate is attached to a protein, lipid, or another organic molecule. This process is essential for the proper folding, stability, and function of many proteins.
Cellular Effects
As a monosaccharide involved in glycosylation reactions, it likely plays a role in various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
As a monosaccharide involved in glycosylation reactions, it may interact with various biomolecules, potentially influencing enzyme activity and gene expression .
Metabolic Pathways
It is known to be involved in glycosylation reactions , which are critical for various metabolic processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-acetamido-2-[(5-acetamido-3,4,6-trihydroxyoxan-2-yl)methoxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid typically involves the glycosylation of a galactose derivative with a sialic acid donor. The reaction conditions often require the presence of a catalyst, such as a Lewis acid, and are carried out in an inert atmosphere to prevent oxidation. The reaction is usually performed at low temperatures to control the stereochemistry of the glycosidic bond formation .
Industrial Production Methods
Industrial production of this compound may involve enzymatic synthesis using sialyltransferases, which are enzymes that transfer sialic acid residues to glycan structures. This method is advantageous due to its specificity and efficiency. The process can be scaled up using bioreactors to produce large quantities of the compound for research and commercial purposes .
Chemical Reactions Analysis
Types of Reactions
5-acetamido-2-[(5-acetamido-3,4,6-trihydroxyoxan-2-yl)methoxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the galactose moiety can be oxidized to form aldehydes or carboxylic acids.
Reduction: The carbonyl group in the acetamido moiety can be reduced to an amine.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents like thionyl chloride for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the stability of the compound .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield galacturonic acid derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of functionalized glycans .
Scientific Research Applications
5-acetamido-2-[(5-acetamido-3,4,6-trihydroxyoxan-2-yl)methoxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex glycans and glycoproteins.
Biology: The compound is involved in studying cell-cell interactions and signaling pathways.
Medicine: It is used in the development of therapeutic agents, particularly in targeting specific cell types or pathogens.
Industry: The compound is utilized in the production of biologics and other biopharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside: A simpler glycan with similar structural features but lacking the sialic acid moiety.
2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-alpha-D-glucopyranosyl chloride: Another glycan derivative with acetylated hydroxyl groups and a chloride substituent.
Uniqueness
5-acetamido-2-[(5-acetamido-3,4,6-trihydroxyoxan-2-yl)methoxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid is unique due to its sialylation, which imparts specific biological functions not found in non-sialylated glycans. The presence of the sialic acid moiety allows for interactions with sialic acid-binding proteins, making it a valuable tool in studying and modulating biological processes .
Properties
IUPAC Name |
5-acetamido-2-[(5-acetamido-3,4,6-trihydroxyoxan-2-yl)methoxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32N2O14/c1-6(23)20-11-8(25)3-19(18(31)32,35-16(11)13(27)9(26)4-22)33-5-10-14(28)15(29)12(17(30)34-10)21-7(2)24/h8-17,22,25-30H,3-5H2,1-2H3,(H,20,23)(H,21,24)(H,31,32)/t8?,9-,10?,11?,12?,13-,14?,15?,16?,17?,19?/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZOGCRVBCLRHQJ-RXKPBMSXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OCC2C(C(C(C(O2)O)NC(=O)C)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1C(CC(OC1[C@@H]([C@@H](CO)O)O)(C(=O)O)OCC2C(C(C(C(O2)O)NC(=O)C)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32N2O14 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
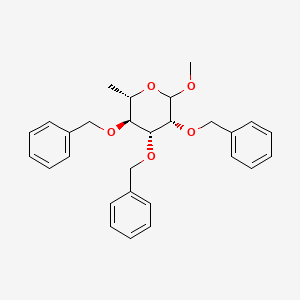
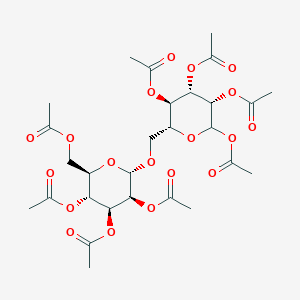
![[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(2-chloro-4-nitrophenoxy)oxan-2-yl]methyl acetate](/img/structure/B1139886.png)
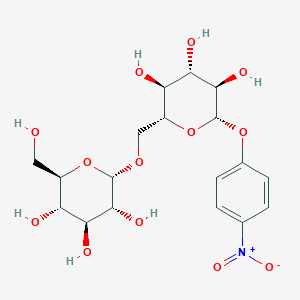

![(4'aS,7'S,7'aS)-2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,6'-4,4a,7,7a-tetrahydrofuro[3,2-d][1,3]dioxine]-7'-ol](/img/structure/B1139892.png)
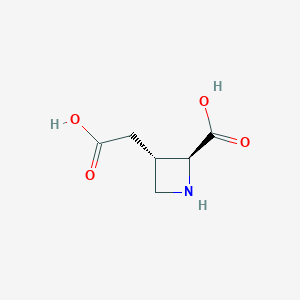
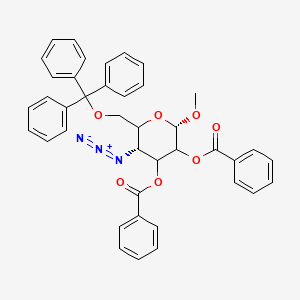
![N-[[(3S,6R)-5-amino-6-[(1R,4R,6R)-4,6-diamino-3-[(2S,4S,5S)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3-hydroxyoxan-2-yl]methyl]-6-[5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanamide](/img/structure/B1139895.png)
